100-Fold More Potent Than Full-Length PTHrP (1-141) in Direct Osteoclast Inhibition
In isolated rat osteoclast bone resorption assays, PTHrP-(107-139) amide demonstrates an EC50 of approximately 10⁻¹⁵ M, which is 100-fold more potent than the mature full-length hPTHrP-(1-141) (EC50 approximately 10⁻¹¹ M). Critically, the N-terminal fragments hPTHrP-(1-108) and hPTHrP-(1-34) are completely inactive in this assay [1].
| Evidence Dimension | EC50 for inhibition of isolated rat osteoclast bone resorption |
|---|---|
| Target Compound Data | EC50 ≈ 10⁻¹⁵ M (PTHrP-(107-139) amide) |
| Comparator Or Baseline | hPTHrP-(1-141) EC50 ≈ 10⁻¹¹ M; hPTHrP-(1-34) inactive |
| Quantified Difference | ~100-fold greater potency vs. full-length protein; N-terminal fragments inactive |
| Conditions | Isolated rat osteoclast bone resorption assay (Fenton et al., 1991) |
Why This Matters
This 100-fold potency advantage over the full-length protein and the inactivity of N-terminal peptides directly justify selection of the C-terminal 107-139 amide fragment for anti-resorptive studies.
- [1] Fenton AJ, Kemp BE, Kent GN, et al. A carboxyl-terminal peptide from the parathyroid hormone-related protein inhibits bone resorption by osteoclasts. Endocrinology. 1991;129(4):1762-1768. View Source
